molecular formula C12H10F3N3O B1597241 4-(4-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine CAS No. 519056-51-0

4-(4-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B1597241
CAS No.: 519056-51-0
M. Wt: 269.22 g/mol
InChI Key: RAYWTBJRRQFSID-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with a methoxyphenyl group and a trifluoromethyl group

Preparation Methods

The synthesis of 4-(4-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and trifluoromethylpyrimidine.

    Condensation Reaction: The 4-methoxybenzaldehyde undergoes a condensation reaction with trifluoromethylpyrimidine in the presence of a base such as sodium hydride or potassium carbonate.

    Cyclization: The intermediate product formed from the condensation reaction undergoes cyclization to form the pyrimidine ring.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial production methods may involve optimization of reaction conditions to improve yield and scalability, such as using continuous flow reactors or employing more efficient catalysts.

Chemical Reactions Analysis

4-(4-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or trifluoromethyl groups can be replaced by other substituents using appropriate nucleophiles.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Scientific Research Applications

4-(4-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: It is used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Chemical Biology: The compound is employed in chemical biology research to study its effects on cellular processes and pathways.

    Industrial Applications: It is used in the synthesis of other valuable compounds and intermediates in the chemical industry.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-(4-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine can be compared with other similar compounds such as:

    4-(4-Methoxyphenyl)-6-methylpyrimidin-2-amine: This compound has a methyl group instead of a trifluoromethyl group, which may result in different chemical properties and biological activities.

    4-(4-Methoxyphenyl)-6-chloropyrimidin-2-amine: The presence of a chlorine atom instead of a trifluoromethyl group can affect the compound’s reactivity and interactions with biological targets.

    4-(4-Methoxyphenyl)-6-(difluoromethyl)pyrimidin-2-amine: This compound has a difluoromethyl group, which may lead to differences in stability and reactivity compared to the trifluoromethyl analog.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties that can be leveraged for various applications.

Properties

IUPAC Name

4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O/c1-19-8-4-2-7(3-5-8)9-6-10(12(13,14)15)18-11(16)17-9/h2-6H,1H3,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAYWTBJRRQFSID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384940
Record name 4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822945
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

519056-51-0
Record name 4-(4-Methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=519056-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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